molecular formula C14H12N2O4 B12661156 Phenazine, 1,6-dimethoxy-, 5,10-dioxide CAS No. 13925-11-6

Phenazine, 1,6-dimethoxy-, 5,10-dioxide

Cat. No.: B12661156
CAS No.: 13925-11-6
M. Wt: 272.26 g/mol
InChI Key: OGNXLFBCXQYFDB-UHFFFAOYSA-N
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Description

Phenazine, 1,6-dimethoxy-, 5,10-dioxide is a chemical compound with the molecular formula C14H12N2O4. It belongs to the class of phenazines, which are nitrogen-containing heterocyclic compounds. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenazine, 1,6-dimethoxy-, 5,10-dioxide typically involves the oxidation of phenazine derivatives. One common method includes the treatment of phenazin-1-ol 5,10-oxide with m-perchlorobenzoic acid in benzene, which enhances the yield of the 5,10-dioxide product . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Phenazine, 1,6-dimethoxy-, 5,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different phenazine derivatives.

    Substitution: Substitution reactions can occur at the methoxy groups or the phenazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-perchlorobenzoic acid and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and solvents like benzene or ethanol to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized phenazine derivatives, while reduction can yield reduced forms of the compound with different functional groups.

Scientific Research Applications

Phenazine, 1,6-dimethoxy-, 5,10-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenazine, 1,6-dimethoxy-, 5,10-dioxide involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce cell death, making the compound effective against certain cancer cells and pathogens . The molecular targets and pathways involved include the disruption of cellular redox balance and interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Phenazine, 1,6-dimethoxy-, 5,10-dioxide can be compared with other phenazine derivatives such as:

These compounds share the phenazine core structure but differ in their substituents, which influence their chemical reactivity and biological activities. This compound is unique due to its specific methoxy and dioxide functional groups, which contribute to its distinct properties and applications.

Properties

CAS No.

13925-11-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1,6-dimethoxy-10-oxidophenazin-5-ium 5-oxide

InChI

InChI=1S/C14H12N2O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3

InChI Key

OGNXLFBCXQYFDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C3=C([N+]2=O)C(=CC=C3)OC)[O-]

Origin of Product

United States

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